Iodoxamic acid is an organoiodine compound primarily utilized as a radiocontrast agent in medical imaging. Its high iodine content and multiple hydrophilic groups enhance its effectiveness in diagnostic imaging, particularly for conditions affecting the gall bladder and bile duct. This compound is known for providing clear images during X-ray examinations, making it a valuable tool in both clinical and research settings.
Iodoxamic acid is classified as a radiopaque agent, which means it can absorb X-rays and thus appears white on X-ray films. This property is critical for visualizing internal structures during imaging procedures. The compound is synthesized through various chemical methods, often involving the iodination of aromatic compounds or other chemical precursors .
The synthesis of iodoxamic acid can be achieved through several methods. One common approach involves the reaction of 4,7,10,13-tetraoxahexadecanedinitrile with various reagents under controlled conditions. This method allows for the introduction of iodine into the molecular structure effectively.
Another method includes the iodination of aromatic compounds, which can be performed using iodine or iodinating agents under specific reaction conditions. The choice of method often depends on the desired purity and yield of the final product .
The synthesis typically requires careful control of reaction parameters such as temperature, pressure, and concentration to optimize yield and minimize by-products. Analytical techniques like mass spectrometry are often employed to characterize the synthesized compound and ensure its quality .
Iodoxamic acid has a complex molecular structure characterized by multiple functional groups that contribute to its hydrophilicity and radiopacity. The molecular formula is CHINO, indicating a significant iodine content which is crucial for its application as a contrast agent.
The structural representation includes:
The precise arrangement of atoms within iodoxamic acid can be elucidated through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into its three-dimensional conformation .
Iodoxamic acid undergoes several significant chemical reactions:
These reactions are crucial for modifying the compound for specific applications or improving its properties .
The mechanism of action of iodoxamic acid as a radiocontrast agent is primarily based on its high iodine content. When administered to patients, it interacts with X-rays by absorbing them more effectively than surrounding tissues. This differential absorption results in enhanced contrast on imaging studies, allowing for clearer visualization of internal structures.
The pathways involved include:
Iodoxamic acid is typically a white to off-white crystalline powder. It has a high solubility in water due to its hydrophilic groups, which facilitates its use in aqueous solutions during medical procedures.
These properties make iodoxamic acid suitable for use in various diagnostic applications while ensuring safety and efficacy during use .
Iodoxamic acid has diverse applications across several fields:
Its unique properties make iodoxamic acid an essential compound in both clinical practice and scientific research .
Iodoxamic acid (trade name Endobil) emerged in the 1970s as a specialized organoiodine compound for radiographic imaging. Its development paralleled advancements in hepatobiliary diagnostics, where high iodine content and targeted excretion were essential. Key research by Mützel, Taenzer, and Wolf (1976) elucidated its metabolic pathway in humans, demonstrating preferential hepatic clearance that made it suitable for gallbladder and bile duct visualization [1] [3]. Unlike earlier agents, iodoxamic acid’s design balanced iodine density with reduced nephrotoxicity, positioning it as a second-generation contrast medium. Patent specifications from this era emphasized its polyether-linked dimeric structure to enhance water solubility—a critical innovation overcoming limitations of monomeric agents [1] [8].
Iodoxamic acid belongs to the triiodobenzoic acid derivative class of organoiodine compounds, characterized by covalent carbon-iodine bonds essential for X-ray attenuation. Its systematic name, 3-{1-[(3-carboxy-2,4,6-triiodophenyl)carbamoyl]-3,6,9,12-tetraoxapentadecan-15-amido}-2,4,6-triiodobenzoic acid, reflects three key features [1] [3] [5]:
This structure aligns with organoiodine contrast agents designed under Hounsfield unit enhancement principles, where iodine’s high atomic mass (Z = 53) efficiently absorbs X-rays [4] [5].
Iodoxamic acid’s functionality arises from synergistic physicochemical properties:
Table 1: Structural Features of Iodoxamic Acid
Component | Chemical Groups | Functional Role |
---|---|---|
Aromatic cores | Two 2,4,6-triiodobenzoic acid units | Primary X-ray attenuation |
Linker | 15-atom tetraoxapentadecan chain | Hydrophilicity & flexibility |
Terminal groups | Carboxylic acids (–COOH) | pH-dependent solubility & ionization |
Iodine atoms | 6 per molecule | Radiopacity source |
Table 2: Physicochemical Summary
Property | Value | Method/Note |
---|---|---|
Molecular formula | C₂₆H₂₆I₆N₂O₁₀ | Confirmed via mass spectrometry |
Iodine content | 59.1% | Calculated from molecular mass |
Water solubility | Moderate | Enhanced by alkaline pH |
logP (octanol-water) | ~4.13 (predicted) | Indicates lipophilic character |
Density | >1.5 g/cm³ (estimated) | Due to high iodine content |
The compound’s iodine value—though typically applied to fats—conceptually underscores its reactivity, with theoretical halogenation capacity exceeding 300 g I₂/100 g, reflecting its polyunsaturated bond equivalency [6] [7]. Its design ensures optimal balance: sufficient hydrophilicity for renal/hepatic clearance yet adequate lipid solubility for membrane penetration in target tissues [3] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1